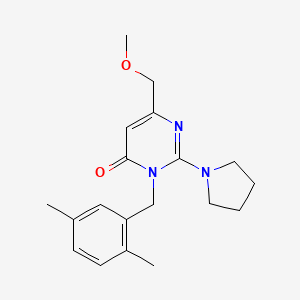

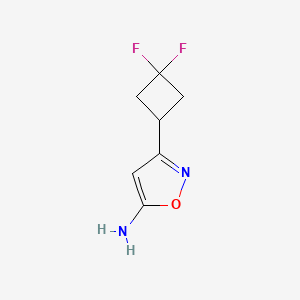

![molecular formula C24H19N3O B2458346 1-(2-甲氧基苯基)-7-甲基-3-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 901246-47-7](/img/structure/B2458346.png)

1-(2-甲氧基苯基)-7-甲基-3-苯基-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline and pyrazole derivatives are well-known nitrogenous tertiary bases . They are versatile in many significant fields due to their bioactivity and interaction with cells . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

Quinoline derivatives have been synthesized through various methods. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using single-crystal X-ray diffraction techniques . Theoretical studies, such as DFT analysis, can also provide insights into the molecular geometry and vibrational frequencies .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, the azido–Cu complex can undergo reductive elimination followed by dehydrative cyclo-condensation to provide the desired quinoline .

Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be determined using various techniques. For example, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be measured .

科学研究应用

超分子聚集

一项研究探讨了取代基对二氢苯并吡唑喹啉类化合物超分子聚集维度的影响,其中包括与1-(2-甲氧基苯基)-7-甲基-3-苯基-1H-吡唑并[4,3-c]喹啉结构相关的化合物。这些分子可以通过氢键的组合形成复杂的三维框架,展示了它们在开发具有特定分子结构的新材料方面的潜力 (Portilla et al., 2005)。

合成方法

另一个应用领域在于合成方法。一项研究描述了一种环境友好的、L-脯氨酸催化的合成方法,用于合成结构复杂的杂环邻醌,通过高原子经济过程进行。这种“在水上”协议突显了高效和可持续合成复杂喹啉衍生物的潜力,包括与研究对象化合物结构相关的化合物 (Rajesh et al., 2011)。

抗菌和抗真菌活性

研究已经确定喹啉衍生物具有抗菌和抗真菌活性。例如,芳基肼盐和2-氯喹啉-3-甲醛之间的反应导致了具有显著抗菌和抗病毒活性的吡唑并[3,4-b]喹啉的合成。这些发现表明可以从喹啉衍生物中开发新的抗菌剂 (Kumara et al., 2016)。

作用机制

Target of Action

The primary target of 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is the class II c-Met protein . The c-Met protein plays a crucial role in cellular processes such as proliferation, survival, and motility .

Mode of Action

This compound interacts with its target, the c-Met protein, by inhibiting its activity . The inhibition of c-Met leads to a decrease in the cellular processes it controls, such as cell proliferation and survival .

Biochemical Pathways

The inhibition of c-Met affects several biochemical pathways. Primarily, it impacts the hepatocyte growth factor (HGF) pathway, which is involved in cell growth, survival, and migration . By inhibiting c-Met, the compound disrupts this pathway, leading to reduced cell proliferation and survival .

Pharmacokinetics

Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and survival due to the inhibition of c-Met . This can lead to a reduction in the growth of tumors, making this compound potentially useful in the treatment of cancers where c-Met is overexpressed .

Action Environment

The action of 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can impact the compound’s action through drug-drug interactions .

安全和危害

未来方向

属性

IUPAC Name |

1-(2-methoxyphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O/c1-16-12-13-18-20(14-16)25-15-19-23(17-8-4-3-5-9-17)26-27(24(18)19)21-10-6-7-11-22(21)28-2/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUYOHZVRBQYFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/no-structure.png)

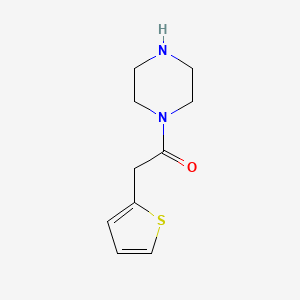

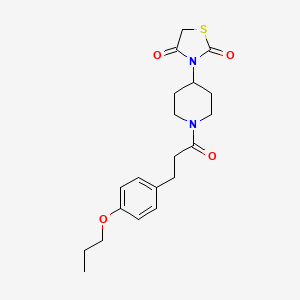

![2-(benzylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2458264.png)

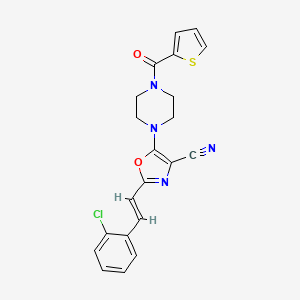

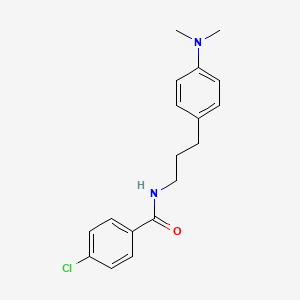

![(Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458270.png)

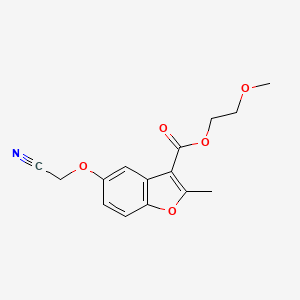

![N-(tert-butyl)-3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2458272.png)

![8-(4-Fluorophenyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2458277.png)

![2-[(2-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2458284.png)